molecular formula C15H24N2O4S B10971291 2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B10971291
M. Wt: 328.4 g/mol
InChI Key: SCMPYJFNNJFBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Chemical Reactions Analysis

2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonamide group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

2,5-dimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O4S/c1-20-13-6-7-14(21-2)15(12-13)22(18,19)16-8-11-17-9-4-3-5-10-17/h6-7,12,16H,3-5,8-11H2,1-2H3

InChI Key

SCMPYJFNNJFBAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.